3beta-Fluoro-5beta-pregnan-20-one
Description
Contextualization of Pregnane (B1235032) Scaffold in Endogenous Modulatory Systems
The pregnane skeleton is the foundational structure for a class of endogenous steroids known as neuroactive steroids or neurosteroids. nist.govebi.ac.uk These molecules are synthesized within the central and peripheral nervous systems and act as potent modulators of neuronal activity. ebi.ac.uk They primarily exert their effects by interacting with ligand-gated ion channels, most notably the γ-aminobutyric acid type A (GABA-A) and N-methyl-D-aspartate (NMDA) receptors. ebi.ac.ukwikipedia.org
Pregnane derivatives are allosteric modulators, meaning they bind to sites on these receptors that are distinct from the primary neurotransmitter binding site, thereby altering the receptor's response to the neurotransmitter. google.comnist.gov The stereochemistry of the pregnane scaffold is crucial to its function. For instance, progesterone (B1679170) metabolites with a 5-alpha configuration have a "planar" ring structure, while those with a 5-beta configuration, such as the parent structure of the title compound, have a "bent" A/B ring junction. ebi.ac.uk This structural difference significantly impacts their biological activity.
A prime example is the difference between two key progesterone metabolites:
Allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one): A potent positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects. nist.gov
Pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one): Also a positive modulator of the GABA-A receptor. wikipedia.org
The 3-beta epimer of pregnanolone, epipregnanolone (B113913) (3β-hydroxy-5β-pregnan-20-one) , is the direct structural precursor to the title compound. Unlike the 3-alpha isomers, epipregnanolone acts as a negative allosteric modulator or a specific antagonist at the neurosteroid binding site of the GABA-A receptor complex. nih.govgoogle.com This makes the 3-beta-hydroxy-5-beta-pregnane scaffold a particularly interesting framework for developing tools to probe or inhibit neurosteroid actions.
Strategic Incorporation of Fluorine into Steroid Architectures
The substitution of a hydrogen atom or a hydroxyl group with fluorine is a key strategy in modern medicinal chemistry. nih.gov Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to enhance desirable pharmacological characteristics. nih.gov
In steroid design, fluorination is employed for several key reasons:
Metabolic Stability: The C-F bond is significantly stronger than a C-H or C-O bond, making it resistant to metabolic oxidation by enzymes like cytochromes P450. google.com Placing a fluorine atom at a position that is normally hydroxylated can block metabolism, thereby increasing the compound's biological half-life and preventing the formation of other active metabolites. google.comwikipedia.org
Binding Affinity: As the most electronegative element, fluorine can alter the electronic properties of a molecule, influencing how it interacts with its protein target. nih.gov This can lead to increased binding affinity and potency. nih.gov For example, fluorination can create favorable electrostatic interactions with amino acid residues in a receptor's binding pocket.
Conformational Control: The introduction of fluorine can influence the preferred conformation of the steroid, which can in turn affect its fit and activity at a receptor.
This strategy has been successfully used to create potent fluorinated corticosteroids and is increasingly applied to neurosteroids to create more stable and selective research tools. nih.govnih.gov
Historical Perspective on Fluorinated Steroid Synthesis Relevant to Pregnanes
The history of fluorinated steroids began in the mid-20th century with the discovery that introducing a fluorine atom at the 9α-position of cortisol dramatically increased its glucocorticoid activity. This finding sparked extensive research into the synthesis and application of fluorinated steroids, primarily focused on corticosteroids for anti-inflammatory therapies. nih.gov
The synthesis of these molecules often involves electrophilic fluorination, using N-F class reagents like Selectfluor®, which have become workhorses in the field since the 1990s. nih.govnih.gov These methods allow for the targeted introduction of fluorine onto the steroid scaffold, although controlling the stereoselectivity (i.e., whether the fluorine atom is in the alpha or beta position) can be challenging and often results in a mixture of isomers. nih.gov
More recently, this historical expertise has been applied to the pregnane series to develop neuroactive steroid analogs. Researchers have synthesized various fluorinated pregnanolone analogs to study their interactions with GABA-A and NMDA receptors. The goal is often to create metabolically stable versions of endogenous neurosteroids to better understand their physiological roles and to develop potential therapeutics for conditions like epilepsy, anxiety, and traumatic brain injury. nist.govnih.gov The synthesis of 3-fluoro analogs, in particular, has been explored to create probes that cannot be easily oxidized at the C-3 position, thus providing a clearer pharmacological profile than their hydroxylated parent compounds.
Detailed Research Findings on 3beta-Fluoro-5beta-pregnan-20-one
While extensive research exists for a wide array of fluorinated steroids and pregnane derivatives, specific published data on the synthesis and biological evaluation of This compound are not widely available in scientific literature. Its properties must therefore be inferred from its structural components: the 3β-fluoro group and the 5β-pregnan-20-one core.
The parent compound, 3β-hydroxy-5β-pregnan-20-one (epipregnanolone), is an established antagonist or negative allosteric modulator at the neurosteroid site on the GABA-A receptor. nih.gov It is hypothesized that replacing the 3β-hydroxyl group with a 3β-fluoro group would yield a compound with a similar, if not more stable, antagonistic profile. The C-F bond would prevent metabolic oxidation at the C-3 position, a common metabolic pathway for 3-hydroxysteroids, thus making this compound a more robust tool for studying the specific effects of 3β-pregnane antagonism without the confounding effects of its potential metabolites.
The table below compares the known properties of the parent alcohol with its more widely studied 3α-hydroxy isomer to illustrate the critical role of stereochemistry at the C-3 position.
Table 1: Comparison of Endogenous 5β-Pregnan-20-one Stereoisomers
| Compound Name | Structure | Configuration | Known Activity at GABA-A Receptor |
|---|---|---|---|
| Pregnanolone | 3α-hydroxy-5β-pregnan-20-one | 3α-OH, 5β | Positive Allosteric Modulator wikipedia.org |
| Epipregnanolone | 3β-hydroxy-5β-pregnan-20-one | 3β-OH, 5β | Negative Allosteric Modulator / Antagonist nih.gov |
Given this context, this compound represents a logical next step in neurosteroid research, offering the potential for a specific, metabolically stable antagonist to probe the function of the GABA-A receptor's neurosteroid binding site.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6943-62-0 |
|---|---|
Molecular Formula |
C21H33FO |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-fluoro-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H33FO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+,21-/m1/s1 |
InChI Key |
QJXBAUPOZIECOH-GRWISUQFSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)F)C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)F)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)F)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3beta Fluoro 5beta Pregnan 20 One and Analogues
Chemical Synthesis Approaches to Fluorinated Pregnan-20-ones
The synthesis of fluorinated pregnan-20-ones hinges on the effective introduction of a fluorine atom at a specific position of the steroid's carbon skeleton. The primary challenge lies in controlling the stereochemistry at the C-3 position to obtain the desired β-configuration within the 5β-pregnane series. The choice of fluorinating agent and the nature of the precursor substrate are critical determinants of the reaction's success and selectivity.
Achieving the correct 3β stereochemistry for the fluorine substituent is a central aspect of the synthesis. Several strategies have been developed to this end, broadly categorized as direct electrophilic fluorination, nucleophilic substitution from hydroxy precursors, and solvolytic rearrangements.
Direct fluorination methods introduce a fluorine atom onto a carbon framework, often by reacting an electron-rich center with an electrophilic fluorine source. Perchloryl fluoride (FClO₃) has been a valuable reagent for this purpose in steroid chemistry. ag.state.mn.us It is a powerful but selective electrophilic fluorinating agent. researchgate.net Typically, the reaction involves the formation of an enolate or enamine from a 3-keto steroid precursor, which then attacks the electrophilic fluorine of FClO₃.
The stereochemical outcome of this reaction can be influenced by the reaction conditions and the steric environment of the steroid. For the synthesis of 2α-fluoro steroids, for example, the reaction of perchloryl fluoride with alkoxalylated steroid derivatives has been utilized. scilit.com For fluorination at the C-3 position, a 3-keto-5β-pregnane precursor would be required. The approach of the bulky reagent is generally directed by steric hindrance, often leading to the thermodynamically more stable equatorial isomer.
Table 1: Example of Direct Fluorination Approach
| Precursor | Reagent | Key Transformation | Stereochemical Consideration |
|---|
Note: This represents a generalized approach; specific yields and ratios depend heavily on reaction conditions.
One of the most common and reliable methods for introducing a single fluorine atom is through the nucleophilic substitution of a hydroxyl group. Diethylaminosulfur trifluoride (DAST, Et₂NSF₃) is a widely used reagent for this transformation due to its versatility and relatively mild reaction conditions. sigmaaldrich.comwikipedia.org The reaction of an alcohol with DAST proceeds through an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by fluoride typically occurs via an Sₙ2 mechanism, leading to a clean inversion of configuration at the stereocenter. wikipedia.org
Therefore, to synthesize 3β-Fluoro-5β-pregnan-20-one, the required precursor is 3α-hydroxy-5β-pregnan-20-one. The Sₙ2 displacement of the activated 3α-hydroxyl group by fluoride results in the desired 3β-fluoro product. This method offers excellent stereochemical control, provided the precursor alcohol is stereochemically pure.
Table 2: Nucleophilic Fluorination using DAST
| Precursor | Reagent | Product | Mechanism |
|---|
DAST is known to be effective for converting alcohols to alkyl fluorides. semanticscholar.org
Solvolytic reactions provide an alternative pathway for introducing fluorine, often proceeding through carbocationic intermediates. This approach can be particularly useful when direct Sₙ2 substitution is difficult or leads to undesired products. A relevant example in steroid chemistry involves the treatment of 3α,5-cyclo-5α-steroid derivatives with hydrogen fluoride. ag.state.mn.us
For instance, the reaction of 6β-hydroxy-3α,5-cyclo-5α-pregnan-20-one with hydrogen fluoride proceeds via a mesomeric carbocation intermediate. The subsequent attack by a fluoride ion can lead to the formation of a 3β-fluoro-∆⁵-steroid. ag.state.mn.us This intermediate can then be hydrogenated to yield the saturated 5β-pregnane skeleton. This route is advantageous as it can directly yield the 3β-fluoro configuration from a readily accessible precursor. The stereochemical outcome is dictated by the stability and reactivity of the carbocation intermediate.
Regioselectivity in the synthesis of 3β-Fluoro-5β-pregnan-20-one is primarily controlled by the choice of the starting material. The synthetic strategies almost exclusively begin with a pregnane (B1235032) derivative that is already functionalized at the C-3 position. For instance, in the nucleophilic fluorination approach, the starting material is a 3-hydroxy-5β-pregnan-20-one. The inherent reactivity of the C-3 hydroxyl group over other positions on the steroid core ensures that fluorination occurs specifically at this location.
Protecting groups may be employed for other reactive sites if necessary, but for a simple pregnan-20-one (B1211859) skeleton, the C-3 hydroxyl is often the most reactive site for the transformations described. The inertness of the C-H bonds elsewhere on the steroid core under these fluorination conditions prevents side reactions and ensures high regioselectivity.
The successful synthesis of the target compound relies on the efficient preparation of key precursors, particularly the stereoisomers of 3-hydroxy-5β-pregnan-20-one. These precursors are typically synthesized from commercially available 5β-pregnane-3,20-dione.
The general approach involves the stereoselective reduction of the C-3 ketone.
Synthesis of 3α-Hydroxy-5β-pregnan-20-one: This precursor for the DAST reaction can be prepared by the catalytic hydrogenation of 5β-pregnane-3,20-dione or by using stereoselective reducing agents that favor the formation of the axial 3α-hydroxyl group.
Synthesis of 3β-Hydroxy-5β-pregnan-20-one: This isomer can be obtained by reducing the C-3 ketone with bulky reducing agents, such as certain borohydride derivatives, which preferentially attack from the less hindered α-face to yield the equatorial 3β-alcohol.
Once the appropriate hydroxy precursor is obtained, it can be carried forward to the fluorination step as described previously. Derivatization of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, is also a common strategy, followed by nucleophilic displacement with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). acsgcipr.orgnih.gov This Sₙ2 reaction would also proceed with inversion of configuration.
Table 3: Summary of Synthetic Precursors
| Precursor | Synthetic Route | Subsequent Fluorination Method |
|---|---|---|
| 3α-Hydroxy-5β-pregnan-20-one | Stereoselective reduction of 5β-pregnane-3,20-dione | Nucleophilic Fluorination (e.g., DAST) |
| 3β-Hydroxy-5β-pregnan-20-one | Stereoselective reduction of 5β-pregnane-3,20-dione | N/A for direct inversion to 3β-fluoro |
Stereoselective Introduction of the 3beta-Fluoro Moiety
Biocatalytic and Microbial Transformation Strategies for Steroid Fluorination
The high regio- and stereoselectivity of enzymes makes biocatalysis an attractive tool for complex modifications of steroid molecules. However, the direct enzymatic introduction of a fluorine atom onto a steroid nucleus is a significant challenge due to the chemical inertness of C-H bonds and the high reactivity of fluorinating agents. Current biocatalytic strategies primarily revolve around two approaches: the use of enzymes that can form C-F bonds on specific precursors, or the use of enzymes to modify a substrate that has been previously fluorinated by chemical means.
The direct formation of a carbon-fluorine (C-F) bond is a thermodynamically and mechanistically demanding reaction. In nature, only a limited number of enzymes, known as fluorinases, have been discovered to catalyze this transformation. The most well-characterized fluorinase, found in Streptomyces cattleya, catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA).
While the discovery of the fluorinase has opened a new avenue for biocatalytic fluorination, its application to complex molecules like steroids is not direct. The enzyme exhibits high substrate specificity, primarily acting on its natural substrate, SAM. To date, there is no evidence of a native fluorinase or an engineered variant that can directly fluorinate the pregnane skeleton at the 3-beta position. The primary utility of fluorinases in synthetic schemes is in the generation of fluorinated building blocks. nih.gov
Another class of enzymes, cytochrome P450 monooxygenases, are known for their ability to activate inert C-H bonds, typically for hydroxylation reactions. nih.gov Significant research has been directed towards engineering P450s to catalyze novel reactions. While engineered P450s have been developed to mediate the formation of C-F bonds in some contexts, their application to the specific and stereoselective fluorination of a pregnane nucleus remains a prospective rather than an established technology. nih.gov
| Enzyme Class | Native Reaction | Application in Steroid Fluorination | Challenges |
| Fluorinases | C-F bond formation on S-adenosyl-L-methionine (SAM) | Production of fluorinated building blocks (e.g., 5'-FDA). Not directly applicable to the pregnane skeleton. | High substrate specificity; steroid nucleus is not a substrate. |
| Cytochrome P450s | C-H hydroxylation | Potential for engineered enzymes to perform C-H fluorination. | Requires extensive protein engineering; no reported success for direct pregnane fluorination. |
| Glycosidases | Hydrolysis of glycosidic bonds | Can form C-F bonds via nucleophilic fluorination on sugar moieties, but not on steroid skeletons. nih.gov | Substrate specificity limited to glycosides; C-F bond formed can be unstable. nih.gov |
Microbial transformations are a cornerstone of the steroid pharmaceutical industry, valued for their ability to introduce specific chemical modifications with high selectivity. orientjchem.org Microorganisms possess a vast arsenal of enzymes, such as hydroxylases, dehydrogenases, and reductases, that can modify the pregnane skeleton at various positions.
However, similar to isolated enzymatic systems, there are no known wild-type microorganisms capable of de novo fluorination of a steroid. The utility of microbial transformation in the synthesis of compounds like 3beta-Fluoro-5beta-pregnan-20-one lies in the modification of a chemically synthesized, fluorinated precursor. For instance, a microorganism could be used to perform a stereoselective reduction or hydroxylation on a pregnane molecule that already contains the 3-beta fluoro group. This approach combines the strengths of chemical synthesis to install the fluorine atom with the precision of microbial biocatalysis to modify other parts of the molecule.
Common microbial transformations applied to the pregnane skeleton include:
Hydroxylation: Introduction of hydroxyl groups at various positions, which is often a difficult task for chemical synthesis.
Dehydrogenation: Creation of double bonds, for example, in the A-ring of the steroid.
Reduction: Stereoselective reduction of keto groups to hydroxyl groups.
Side-chain cleavage: A key step in the production of androgen and estrogen precursors from sterols.
These microbial pathways could be applied to a fluorinated pregnane intermediate to generate a variety of fluorinated steroid analogues.
Chemoenzymatic synthesis represents the most practical approach for producing complex fluorinated steroids like this compound. brynmawr.edu This strategy leverages the efficiency of chemical reactions for certain steps, such as the introduction of the fluorine atom, and the selectivity of enzymes for others. brynmawr.edu
A plausible chemoenzymatic route to this compound could involve the following conceptual steps:
Chemical Synthesis of a Fluorinated Precursor: A suitable pregnane derivative, such as pregnenolone (B344588), would be chemically fluorinated to introduce the fluorine atom at the 3-beta position. This can be achieved using modern fluorinating reagents.
Enzymatic or Microbial Modification: The resulting fluorinated intermediate would then be subjected to one or more biocatalytic steps. For example, if the starting material had a double bond in the 5-6 position, a microbial or enzymatic reduction could be employed to stereoselectively generate the 5-beta configuration. Similarly, enzymes could be used to modify the side chain or other positions on the steroid ring.
Research in the chemoenzymatic synthesis of other classes of fluorinated natural products, such as polyketides, has demonstrated the feasibility of using enzymes to process fluorinated substrates. nih.govnih.gov In these cases, fluorinated building blocks are chemically synthesized and then incorporated into a larger molecule by a polyketide synthase. nih.govnih.gov This principle of enzymatic acceptance of fluorinated precursors is directly applicable to steroid synthesis.
| Step | Method | Rationale |
| Introduction of Fluorine | Chemical Synthesis | Direct biocatalytic C-H fluorination of the steroid nucleus is not currently feasible. Chemical methods provide access to the fluorinated precursor. |
| Stereoselective Reductions | Biocatalysis (Enzymes/Microorganisms) | Enzymes like reductases and dehydrogenases can provide high stereoselectivity (e.g., for the 5-beta configuration) that can be difficult to achieve chemically. brynmawr.edu |
| Modifications at other positions | Biocatalysis (Enzymes/Microorganisms) | Regio- and stereoselective modifications (e.g., hydroxylations) at remote positions are a hallmark of microbial transformations. orientjchem.org |
Molecular Interactions and Receptor Pharmacology Research of Fluorinated Pregnanes
Elucidation of Gamma-Aminobutyric Acid Type A (GABAA) Receptor Modulation
The GABAA receptor, a ligand-gated ion channel, is a primary target for a variety of neuroactive compounds, including endogenous neurosteroids and synthetic analogs. The modulation of this receptor by 3beta-Fluoro-5beta-pregnan-20-one is a multifaceted process involving allosteric binding and subsequent alteration of receptor function.
Allosteric Binding Mechanisms and Sites of Action
Neurosteroids typically exert their effects on GABAA receptors through allosteric modulation, binding to sites on the receptor complex that are distinct from the binding site of the primary agonist, GABA. nih.gov These allosteric sites are located within the transmembrane domains of the receptor subunits. nih.gov The binding of a modulator like a fluorinated pregnane (B1235032) can induce conformational changes in the receptor, thereby altering its affinity for GABA or its channel gating properties. nih.gov
While the precise binding site for this compound has not been definitively elucidated, it is hypothesized to be similar to that of other pregnane neurosteroids. Research on related compounds suggests that the interaction is not with the classical benzodiazepine (B76468) binding site. nih.gov The C3 substituent of the steroid is a critical determinant of its modulatory action. Steroids with a 3-alpha-hydroxy group are potent positive allosteric modulators, enhancing GABA-ergic currents. nih.gov Conversely, steroids with a 3-beta configuration, such as this compound, often exhibit weaker or even antagonistic effects. nih.govnih.gov
Electrophysiological Characterization of GABAA Receptor Current Modulation (e.g., GABA-induced chloride influx)
Electrophysiological techniques, such as two-microelectrode voltage-clamp and patch-clamp recordings, are crucial for directly assessing the functional consequences of a compound's interaction with the GABAA receptor. nih.gov These methods measure the flow of chloride ions through the receptor channel in response to GABA and its modulators.
For neurosteroids, the key measure is their ability to potentiate GABA-induced chloride currents. While 3-alpha-hydroxy neurosteroids are potent enhancers of these currents, 3-beta-hydroxy steroids often have much weaker or even inhibitory effects. nih.gov In some cases, 3-beta-hydroxy steroids have been shown to antagonize the potentiating effects of 3-alpha-hydroxy neurosteroids. nih.gov Therefore, it is predicted that this compound would exhibit minimal potentiation of GABA-induced chloride influx and could potentially act as an antagonist.
Structure-Activity Relationship (SAR) Investigations of Fluorinated Pregnane Derivatives
The biological activity of pregnane neurosteroids is highly dependent on their three-dimensional structure. Structure-activity relationship (SAR) studies explore how specific structural modifications influence a compound's affinity for the GABAA receptor and its efficacy as a modulator.
Influence of Fluorine Stereochemistry and Position on Receptor Affinity and Efficacy
The introduction of a fluorine atom into a steroid nucleus can significantly alter its electronic properties and conformation, thereby impacting its biological activity. The stereochemistry of the substituent at the C3 position is a critical determinant of a neurosteroid's effect on the GABAA receptor. nih.gov
3-alpha vs. 3-beta Stereochemistry: As a general rule, a 3-alpha-hydroxyl group is essential for potent positive allosteric modulation of the GABAA receptor. nih.govnih.gov The corresponding 3-beta-hydroxy epimers are typically much less active or act as antagonists. nih.govnih.gov By extension, the 3-beta-fluoro configuration in this compound is expected to result in significantly lower efficacy compared to a hypothetical 3-alpha-fluoro analog.
| Structural Feature | Influence on GABAA Receptor Modulation |
| 3-alpha-Hydroxy Group | Potent positive allosteric modulation. nih.govnih.gov |
| 3-beta-Hydroxy Group | Weak modulation or antagonism. nih.govnih.gov |
| Fluorine Substitution | Can alter electronic properties and hydrogen bonding potential, potentially reducing binding affinity. nih.gov |
| 5-beta-Pregnane Backbone | Influences the overall conformation of the steroid. |
Conformational Analysis and Molecular Modeling in SAR Studies
Computational methods such as conformational analysis and molecular modeling are valuable tools for understanding the three-dimensional aspects of drug-receptor interactions. nih.gov These techniques can be used to predict the preferred conformation of a molecule and to dock it into a model of its binding site.
For fluorinated pregnanes, molecular modeling can help to:
Visualize the three-dimensional structure of this compound and compare it to more active neurosteroids.
Identify potential interactions between the fluorinated pregnane and amino acid residues within the neurosteroid binding pocket of the GABAA receptor.
Such studies can provide a rational basis for the observed SAR and guide the design of novel, more potent, and selective GABAA receptor modulators. nih.gov
Impact of Side Chain Modifications on Receptor Interaction
The interaction of pregnane-based neurosteroids with their primary target, the γ-aminobutyric acid type A (GABAA) receptor, is highly sensitive to structural modifications of the steroid nucleus. Research into the structure-activity relationships of these compounds has revealed that specific substitutions can dramatically alter their modulatory effects.
A key determinant for the positive allosteric modulation of GABAA receptors by pregnanolone (B1679072) analogs is the presence of a 3α-hydroxyl group. This group is thought to be essential for the biological activity of these neurosteroids at the GABAA receptor. In contrast, the 3β-hydroxy epimer, epi-allopregnanolone (3β5α-P), acts as a negative allosteric modulator of GABAA receptors. nih.gov
The introduction of a fluorine atom at the 3-position of the pregnane nucleus has been explored to understand its impact on receptor binding and activity. In a study that involved the synthesis of various 3α-fluoro analogues of "allopregnanolone," it was found that 3α-fluoro-5β-pregnan-20-one was inactive in in-vitro binding assays for the GABAA receptor using [³H]muscimol and [³⁵S]-tert-butylbicyclo[2.2.2]phosphorothionate as ligands. researchgate.net This finding underscores the critical role of the 3α-hydroxyl group for potentiation of GABAA receptor function. The replacement of this hydroxyl group with a fluorine atom, even with its similar size, appears to abolish the positive modulatory activity.
Further research into 3α-substituted analogues has reinforced this observation. For instance, a 3α-fluoro derivative of a 2,19-sulfamoyl analogue of allopregnanolone (B1667786) was also found to be inactive in stimulating the binding of [³H]flunitrazepam and [³H]muscimol to the GABAA receptor. nih.gov
Conversely, modifications at other positions of the pregnane ring system have been shown to modulate activity. For example, the introduction of a 6,19-oxido bridge in a pregnanolone analogue resulted in a compound that significantly increased GABA-induced chloride influx. researchgate.net This suggests that while the 3α-hydroxyl group is crucial, other structural features can be modified to influence the interaction with the GABAA receptor.
The table below summarizes the activity of select pregnanolone analogs at the GABAA receptor, highlighting the impact of side chain modifications.
| Compound | Modification | Receptor Activity |
| Allopregnanolone | 3α-hydroxy-5α-pregnan-20-one | Positive Allosteric Modulator |
| Epi-allopregnanolone | 3β-hydroxy-5α-pregnan-20-one | Negative Allosteric Modulator nih.gov |
| 3α-Fluoro-5β-pregnan-20-one | 3α-fluoro substitution | Inactive researchgate.net |
| 3α-Fluoro-2,19-sulfamoyl allopregnanolone analogue | 3α-fluoro and 2,19-sulfamoyl bridge | Inactive nih.gov |
| 3α-Hydroxy-6,19-oxidopregn-4-en-20-one | 6,19-oxido bridge | Increased GABA-induced Cl⁻ influx researchgate.net |
Exploration of Other Putative Molecular Targets and Signaling Pathways
While the GABAA receptor is the most extensively studied target for pregnane neurosteroids, there is growing evidence that these compounds can interact with other molecular targets and modulate different signaling pathways. The inactivity of this compound at the GABAA receptor prompts an exploration of other potential biological activities.
One significant alternative target for neurosteroids is the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Research has shown that certain pregnanolone derivatives can act as modulators of NMDA receptor function. For instance, 3α-hydroxy-5β-pregnan-20-one sulfate (B86663) has been identified as a negative modulator of the NMDA-induced current. nih.govnih.gov This sulfated analogue inhibits both NMDA and non-NMDA receptor-mediated responses, suggesting a potential mechanism for neuroprotection against excitotoxicity. nih.govnih.gov The inhibitory effect is noncompetitive and voltage-independent, indicating an allosteric modulatory site. nih.gov
The table below details the effects of a related pregnanolone sulfate on NMDA receptor-mediated responses.
| Compound | Target | Effect |
| 3α-hydroxy-5β-pregnan-20-one sulfate | NMDA Receptor | Negative modulator of NMDA-induced current nih.govnih.gov |
| Kainate Receptor | Inhibits kainate-induced responses nih.gov | |
| AMPA Receptor | Inhibits AMPA-induced responses nih.gov |
It is important to note that the non-sulfated form of 3α-hydroxy-5β-pregnan-20-one did not show a significant effect on the NMDA response, highlighting the importance of the sulfate moiety for this particular activity. nih.gov This raises the question of whether a fluorine substitution at the 3β-position, as in this compound, could confer any modulatory activity at NMDA receptors or other ion channels. To date, specific studies on the interaction of this compound with NMDA receptors or other signaling pathways are lacking in the published literature.
Beyond direct receptor modulation, neurosteroids can also influence signaling pathways through less direct mechanisms. For example, some neurosteroids have been shown to interact with G-protein coupled receptors (GPCRs). wikipedia.orgnih.gov The activation of these receptors can trigger a cascade of intracellular events, including the modulation of adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways. nih.gov Whether fluorinated pregnanes like this compound can engage with these pathways remains an open area for future investigation.
Biochemical Transformations and Metabolic Research of 3beta Fluoro 5beta Pregnan 20 One Excluding Human Metabolism
Enzymatic Pathways of In Vitro Transformation
The in vitro transformation of steroids is primarily mediated by a superfamily of heme-containing enzymes known as Cytochrome P450 (CYP) monooxygenases. mdpi.comyoutube.comnih.gov These enzymes are responsible for a variety of oxidative reactions, including hydroxylation, which is a key step in steroid metabolism and clearance. mdpi.comyoutube.com
For a typical pregnane (B1235032) steroid, enzymatic transformation in in vitro systems, such as liver microsomes, would involve hydroxylation at various positions on the steroid core or reduction of the ketone group at C-20. However, the presence of a fluorine atom at the 3-beta position in 3beta-Fluoro-5beta-pregnan-20-one introduces a significant modification. The carbon-fluorine bond is exceptionally strong, making the C-3 position resistant to oxidative attack by CYP enzymes. nih.gov Typically, this position would be a target for oxidation (dehydrogenation) if a hydroxyl group were present.
Therefore, the likely in vitro enzymatic pathways for this compound would involve metabolism at other sites on the molecule, which remain susceptible to enzymatic action. These predicted pathways include:
Hydroxylation: CYP enzymes could hydroxylate the steroid at various other carbon atoms. Fungal biotransformations of related pregnanes have shown hydroxylation occurring at positions such as C-6, C-7, C-11, C-12, and C-15. mdpi.com It is plausible that similar hydroxylations could occur in animal-derived in vitro systems.
Reduction: The 20-keto group can be a substrate for carbonyl reductases, leading to the formation of the corresponding 20-hydroxy metabolite, 3beta-Fluoro-5beta-pregnan-20-ol. The non-fluorinated parent compound, 3β-hydroxy-5β-pregnan-20-one, is known to be metabolized to 5β-pregnane-3β,20α-diol. ebi.ac.uk
The specific CYP isoforms involved would depend on the animal species from which the in vitro system is derived. Different CYP enzymes exhibit distinct substrate specificities and regioselectivity for hydroxylation.
In Vivo Metabolic Fate in Animal Models (Focus on metabolic pathways, not pharmacokinetics or efficacy)
The metabolic fate of this compound in living animal models is anticipated to follow similar biochemical principles as observed in vitro, although influenced by distribution and excretion processes. The primary goal of metabolism is to increase the water solubility of the compound to facilitate its elimination from the body. nih.gov
While direct experimental data identifying the metabolites of this compound in animal models is scarce, potential biotransformation products can be hypothesized based on established steroid metabolic pathways. The primary biotransformation processes would likely be Phase I reactions (hydroxylation and reduction), followed by Phase II reactions (conjugation).
The parent compound, 3β-hydroxy-5β-pregnan-20-one, is a known metabolite in mice, suggesting that the 5β-pregnane skeleton is recognized by murine metabolic enzymes. ebi.ac.uk The metabolic pathways for the fluorinated analogue would likely involve modifications at sites other than the protected C-3 position.
Interactive Table: Predicted Phase I Metabolites of this compound in Animal Models
| Metabolite Name | Predicted Transformation | Enzyme Class Involved |
| 3β-Fluoro-5β-pregnan-20α-ol | Reduction of 20-keto group | Carbonyl Reductase / 20α-Hydroxysteroid Dehydrogenase |
| 3β-Fluoro-5β-pregnan-6-hydroxy-20-one | Hydroxylation at C-6 | Cytochrome P450 |
| 3β-Fluoro-5β-pregnan-7-hydroxy-20-one | Hydroxylation at C-7 | Cytochrome P450 |
| 3β-Fluoro-5β-pregnan-11-hydroxy-20-one | Hydroxylation at C-11 | Cytochrome P450 |
| 3β-Fluoro-5β-pregnan-16-hydroxy-20-one | Hydroxylation at C-16 | Cytochrome P450 |
Following these initial transformations, the newly introduced hydroxyl groups would likely undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form highly water-soluble metabolites that can be readily excreted in urine or bile.
Several specific enzymes are critical in the modification of the pregnane skeleton.
Cytochrome P450 Enzymes (CYPs): This superfamily is central to the Phase I metabolism of steroids. mdpi.com Different CYP families and subfamilies exhibit regioselectivity. For instance, CYP3A enzymes are known for their broad substrate specificity and often catalyze hydroxylation at the C-6 position of steroids. Other CYPs are responsible for hydroxylations at other sites, such as C-11 (e.g., CYP11B1) or C-17 (CYP17A1). wikipedia.org However, the activity of some CYPs has strict substrate requirements. For example, CYP21A2, the steroid 21-hydroxylase, requires a 3-oxo group on the steroid A-ring to be active and does not process 3-hydroxy steroids. nih.gov This suggests that this compound would likely not be a substrate for CYP21A2.
Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the interconversion of keto and hydroxy groups on the steroid nucleus. While the 3β-fluoro group would prevent the action of 3β-HSD at this position, other HSDs, such as 20α-HSD, would be active in reducing the C-20 ketone.
The interplay of these enzymes determines the profile of metabolites produced from this compound in an animal model.
Impact of Fluorine on Metabolic Stability and Altered Biochemical Routes
The introduction of fluorine is a widely used strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. nih.gov The primary reason for this is the high strength of the carbon-fluorine bond compared to the carbon-hydrogen bond.
Increased Metabolic Stability: The C-3 position is a common site for initial metabolic attack in many steroids. By replacing a hydrogen atom with fluorine at the 3β-position, this compound is "metabolically blocked" at this site. CYP enzymes that would normally catalyze the oxidation of this position are unable to break the stable C-F bond. This resistance to metabolism can lead to a longer biological half-life of the parent compound.
Altered Biochemical Routes: Blocking metabolism at one site can force the biotransformation to occur at alternative, less favorable positions. This phenomenon is known as "metabolic switching." For this compound, the inability to metabolize at C-3 may lead to an increase in the formation of metabolites hydroxylated at other positions (e.g., C-6, C-7, C-11) or an increased rate of reduction at the C-20 ketone. In some cases, metabolism can still occur at a fluorine-substituted carbon, leading to defluorination and the formation of an aldehyde, although this is generally a less common pathway. nih.gov The presence of the highly electronegative fluorine atom can also electronically influence the reactivity of neighboring functional groups, potentially altering the affinity of the steroid for various metabolic enzymes. ebi.ac.uk
Advanced Analytical Characterization in Research of 3beta Fluoro 5beta Pregnan 20 One
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural analysis of complex organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information about the molecular framework, the atoms present, and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For a compound like 3beta-Fluoro-5beta-pregnan-20-one, ¹H, ¹³C, and ¹⁹F NMR would be essential.
¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The coupling constants (J-values) between adjacent protons are particularly informative for determining the stereochemistry of the steroid's A/B ring junction (in this case, the cis-fusion of the 5-beta configuration) and the orientation of the fluorine substituent at the 3-position (beta, or equatorial).
¹³C NMR would reveal the number of unique carbon atoms in the molecule. The chemical shift of the carbon atom bonded to the fluorine (C3) would be significantly affected by the electronegative fluorine atom, and its signal would appear as a doublet due to one-bond C-F coupling, providing direct evidence for the presence and location of the fluorine substituent.
¹⁹F NMR is a highly sensitive technique that would provide a specific signal for the fluorine atom. The chemical shift and coupling of the fluorine signal to adjacent protons (especially the proton at C3) would further confirm the stereochemistry at this position.
Illustrative NMR Data for Analogous Pregnane (B1235032) Steroids
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment (for analogous compound) |
| ¹H | 3.5 - 4.2 | m | - | H-3 (axial, in 3β-hydroxy derivative) |
| ¹³C | ~90 | d | J(C,F) ≈ 170-180 | C-3 (in a 3-fluoro steroid) |
| ¹⁹F | -160 to -180 | m | - | F at C-3 |
Infrared (IR) spectrophotometry is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the ketone and the carbon-fluorine bond.
The most prominent feature would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone at the C-20 position. This peak is typically observed in the range of 1705-1725 cm⁻¹. The presence of the carbon-fluorine (C-F) single bond would give rise to a strong absorption band in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹.
For the parent compound, 3beta-hydroxy-5beta-pregnan-20-one, the NIST Chemistry WebBook provides IR spectral data showing a strong carbonyl peak. nist.govnist.gov For the fluorinated analog, the presence of the C-F stretch would be a key diagnostic feature. nih.gov
Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1710 | Strong |
| C-F (Alkyl fluoride) | ~1100 - 1000 | Strong |
| C-H (Aliphatic) | ~2950 - 2850 | Medium to Strong |
This compound is a chiral molecule, meaning it is not superimposable on its mirror image (enantiomer). As such, a solution of a single enantiomer will rotate the plane of plane-polarized light. The measurement of this optical rotation using a polarimeter is a crucial indicator of the enantiomeric purity of the sample.
The specific rotation, [α]D, is a characteristic physical property of a chiral compound. While the specific rotation for this compound is not documented in available literature, for its analogue, 3beta-Hydroxy-5alpha-pregnan-20-one, a specific rotation of +93.0 to +99.0 degrees has been reported. tcichemicals.com The synthesis of a single stereoisomer of this compound would be expected to yield a non-zero optical rotation, and the magnitude and sign of this rotation would be a key parameter for its identification and quality control.
Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis
Chromatographic methods coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of steroids in complex mixtures and for confirming the molecular weight and fragmentation patterns of pure compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like steroids. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.
For this compound, GC-MS analysis would confirm the molecular weight of the compound (320.49 g/mol ) and provide a characteristic fragmentation pattern. The retention time in the gas chromatogram would also be a useful parameter for its identification. Often, steroids are derivatized, for example, by trimethylsilylation, to improve their volatility and chromatographic behavior. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique that is particularly useful for the analysis of less volatile or thermally labile compounds. In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection by monitoring specific fragmentation transitions of the parent ion.
LC-MS/MS is a key method for the analysis of neurosteroids in biological samples. mdpi.com For the qualitative analysis of this compound, LC-MS/MS would be used to confirm its molecular weight and to study its fragmentation pathways. For quantitative analysis, a stable isotope-labeled internal standard would typically be used to ensure high accuracy and precision.
Techniques for Purity Assessment and Isomer Differentiation
The purity of a this compound sample is a critical parameter, as even minor impurities can significantly impact biological and pharmacological studies. Furthermore, the synthesis of this compound can potentially yield various isomers, including diastereomers (such as the 5alpha-isomer) and epimers (such as the 3alpha-fluoro isomer), which may possess different biological activities. Therefore, analytical methods must be capable of both quantifying the purity and resolving these closely related species.
The primary techniques for these purposes are chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the cornerstones of purity and isomer analysis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are also indispensable for structural confirmation and isomer differentiation.
Chromatography is a powerful tool for separating the components of a mixture, making it ideal for assessing the purity of this compound and separating it from its isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of steroid compounds. For fluorinated pregnanolone (B1679072) derivatives, reversed-phase HPLC is commonly employed. The choice of stationary phase is critical for achieving the necessary resolution between isomers. While standard C18 columns can be effective, more specialized phases, such as biphenyl-bonded phases, often provide enhanced selectivity for steroid isomers due to unique pi-pi interactions. thermofisher.cn The use of different mobile phase compositions, typically mixtures of water with acetonitrile (B52724) or methanol, allows for the fine-tuning of the separation. thermofisher.cn Detection is often performed using a UV detector, although coupling to a mass spectrometer (LC-MS) provides much greater sensitivity and specificity.
Gas Chromatography (GC): GC is another highly effective technique for steroid analysis, known for its high resolution. mdpi.com Due to the relatively low volatility of pregnanolone derivatives, derivatization is often necessary to improve their thermal stability and chromatographic behavior. A common derivatization strategy involves the conversion of the ketone group to an oxime, followed by silylation of any hydroxyl groups. nih.govresearchgate.net For fluorinated steroids, GC coupled with a flame ionization detector (FID) can be used for purity assessment, while coupling to a mass spectrometer (GC-MS) is essential for definitive identification and isomer differentiation. The choice of the capillary column's stationary phase is also crucial for separating closely eluting isomers.
Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a powerful tool for the analysis of this compound. It provides information on the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and confirmation.
LC-MS/MS: This technique has become a gold standard for steroid analysis due to its high sensitivity and selectivity. nih.gov After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This process, known as selected reaction monitoring (SRM), allows for the accurate quantification of the target compound even in complex matrices. thermofisher.cn While mass spectrometry alone cannot typically differentiate between stereoisomers, the preceding chromatographic separation is key. thermofisher.cn
GC-MS: In GC-MS, electron ionization (EI) is a common technique that generates a reproducible fragmentation pattern, often referred to as a "fingerprint," which can be compared to spectral libraries for compound identification. mdpi.com For enhanced sensitivity with fluorinated compounds, electron capture negative chemical ionization (ECNCI) can be employed. nih.govresearchgate.net
The subtle structural differences between steroid isomers present a significant analytical challenge. Advanced techniques can provide an additional dimension of separation.
Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry (IMS-MS), this technique separates ions based on their size, shape, and charge. nih.gov This can allow for the differentiation of isomers that are difficult to resolve by chromatography alone. nih.gov The combination of liquid chromatography, ion mobility spectrometry, and mass spectrometry (LC-IMS-MS) is a particularly powerful approach for the comprehensive analysis of steroid isomers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the unambiguous structural elucidation of organic molecules, including the confirmation of stereochemistry.
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The chemical shifts and coupling constants of the protons, particularly those on the steroid backbone, are highly sensitive to the stereochemistry at the A/B ring junction (5-position) and the orientation of the fluorine atom at the 3-position.
¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is unique and sensitive to its local electronic environment, which is influenced by the stereochemistry.
A combination of these techniques is typically employed to provide a comprehensive characterization of this compound, ensuring its identity, purity, and isomeric integrity for research purposes.
Data Tables
The following tables are illustrative and represent the type of data that would be generated during the analytical characterization of this compound and its potential isomers. The exact values would need to be determined experimentally.
Table 1: Hypothetical HPLC Retention Times for Pregnanolone Isomers
| Compound | Retention Time (minutes) |
| This compound | 12.5 |
| 3beta-Fluoro-5alpha-pregnan-20-one | 12.8 |
| 3alpha-Fluoro-5beta-pregnan-20-one | 11.9 |
Note: Retention times are hypothetical and would depend on the specific HPLC conditions (column, mobile phase, flow rate, etc.).
Table 2: Expected Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Expected m/z |
| LC-MS | ESI+ | [M+H]⁺ = 321.2 |
| GC-MS (derivatized) | EI | Dependent on derivatization |
Note: m/z = mass-to-charge ratio. [M+H]⁺ represents the protonated molecule.
Table 3: Predicted ¹⁹F NMR Chemical Shifts for Fluoro-Pregnanolone Isomers
| Compound | Predicted ¹⁹F Chemical Shift (ppm) |
| This compound (axial F) | ~ -180 |
| 3alpha-Fluoro-5beta-pregnan-20-one (equatorial F) | ~ -170 |
Note: Chemical shifts are highly dependent on the solvent and reference standard used. These are representative values.
Experimental Models and Research Applications of 3beta Fluoro 5beta Pregnan 20 One
In Vitro Experimental Systems for Biological Activity Assessment
The primary molecular target of many neuroactive steroids is the GABA-A receptor complex. Receptor binding assays using isolated membranes from rat brain are a fundamental in vitro method to determine a compound's affinity and mechanism of action at this site.
Studies have demonstrated that 3beta-Hydroxy-5beta-pregnan-20-one functions as a specific antagonist at the neurosteroid binding site on the GABA-A receptor. nih.gov In assays using rat brain membranes, the compound on its own shows only slight potentiation of benzodiazepine (B76468) binding. nih.gov However, its key characteristic is its ability to competitively inhibit the potentiating effect of the agonist neurosteroid 3alpha-Hydroxy-5beta-pregnan-20-one (pregnanolone). nih.gov This antagonistic action is specific to the neurosteroid site, as it does not affect the potentiation of benzodiazepine binding caused by GABA itself. nih.gov
Table 1: Antagonistic Activity at the GABA-A Receptor Neurosteroid Site
| Compound | Assay Description | Measured Parameter | Value | Source |
|---|---|---|---|---|
| 3beta-Hydroxy-5beta-pregnan-20-one | Inhibition of pregnanolone-potentiated [3H]flunitrazepam binding in rat brain membranes | Ki (Inhibition Constant) | 10.5 µM | nih.gov |
Primary neuronal cultures, particularly from the hippocampus, offer a more integrated system than isolated membranes to study the effects of neurosteroids on cell morphology and function. In a study investigating the rapid effects of neurosteroids on the growth of cultured fetal hippocampal neurons, 3beta-Hydroxy-5beta-pregnan-20-one was used as an inactive stereoisomer control. nih.gov While its 3-alpha isomer (allopregnanolone) induced a significant regression of neurites, 3beta-Hydroxy-5beta-pregnan-20-one had no significant effect on any of the morphological parameters assessed, including neurite area and length. nih.gov This finding in a neuronal system corroborates the compound's lack of direct agonistic activity.
In Vivo Animal Models for Mechanistic Investigations
(Focus on observed effects, not therapeutic efficacy)
The functional consequences of a neurosteroid's in vitro activity are investigated using in vivo animal models. Behavioral tests such as the elevated plus-maze are standard for assessing anxiety-like behaviors in rodents.
The in vivo behavioral effects observed for 3beta-Hydroxy-5beta-pregnan-20-one appear complex and dependent on the route of administration and specific brain region targeted. In a study assessing the effects of intracerebroventricular administration in female rats, the 3-beta-hydroxy epimer of allopregnanolone (B1667786) was found to be without effect on locomotor activity or in the elevated plus-maze test. nih.gov This lack of anxiolytic effect is consistent with its antagonistic action at the GABA-A receptor. nih.gov
However, another study involving direct microinjection into specific brain regions of male rats yielded different results. While intrahippocampal injection of 2.5 µg of the compound did not affect behavior in the plus-maze, a higher dose of 5 µg produced an anxiogenic (anxiety-promoting) effect. nih.gov
Direct neurophysiological investigations, such as electrophysiological recordings from brain slices, are used to examine how a compound alters neuronal excitability and synaptic transmission in a preserved neural circuit. Detailed studies employing these methods specifically for 3beta-Hydroxy-5beta-pregnan-20-one are not available in the reviewed scientific literature. Such investigations would be valuable to further elucidate the functional consequences of its antagonist activity at the synaptic and circuit levels.
Development as Research Probes and Pharmacological Tools
The most significant application of 3beta-Hydroxy-5beta-pregnan-20-one is its use as a specialized research probe and pharmacological tool. Its characterization as a specific, competitive antagonist of the neurosteroid binding site on the GABA-A receptor makes it invaluable for neuroscience research. nih.gov
By using this antagonist, researchers can:
Isolate the effects of endogenous neurosteroids: It allows for the specific blockade of effects mediated by agonist neurosteroids like allopregnanolone and pregnanolone (B1679072). This helps to determine the physiological role of these endogenous modulators in processes such as stress response, seizure susceptibility, and mood regulation.
Differentiate binding sites: It helps to distinguish the pharmacological effects mediated by the neurosteroid site from those originating at other modulatory sites on the GABA-A receptor, such as the benzodiazepine or barbiturate (B1230296) sites. nih.gov
Investigate receptor structure-activity relationships: As a stereoisomer of an active agonist, it serves as a critical tool for probing the specific structural requirements for ligand binding and activation of the neurosteroid site, contributing to the development of pharmacophore models.
In essence, while lacking direct agonist effects itself, the compound's ability to selectively block the action of other neurosteroids makes it a powerful tool for dissecting the complex pharmacology of the GABA-A receptor system.
Implications for Understanding Endogenous Neurosteroidogenesis and Steroid Hormone Action
The study of synthetic steroid analogues, such as 3β-Fluoro-5β-pregnan-20-one, provides invaluable insights into the complex processes of endogenous neurosteroidogenesis and the mechanisms of steroid hormone action. By introducing specific structural modifications to the core steroid scaffold, researchers can probe the intricate relationships between a molecule's structure and its biological function. The unique characteristics of 3β-Fluoro-5β-pregnan-20-one, particularly its 5β-configuration and the substitution of a fluorine atom at the 3β-position, make it a powerful tool for dissecting the roles of its natural counterparts, such as pregnanolone (3α-hydroxy-5β-pregnan-20-one).
The implications of using such a compound in experimental models are multifaceted. It allows for the precise investigation of enzymatic pathways and receptor interactions that are otherwise difficult to isolate when studying endogenous steroids, which are often subject to rapid metabolic conversion.
One of the primary areas of interest is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org Endogenous neurosteroids like allopregnanolone and pregnanolone are potent positive allosteric modulators of GABA-A receptors, enhancing GABA-mediated chloride ion influx and thus neuronal inhibition. nih.govwikipedia.org These effects contribute to their anxiolytic, sedative, and anticonvulsant properties. nih.govnih.gov
Conversely, steroids with a 3β-hydroxy configuration, such as isoallopregnanolone (3β-OH-5α-pregnan-20-one) and epipregnanolone (B113913) (3β-OH-5β-pregnan-20-one), can act as antagonists at the GABA-A receptor. nih.gov The presence of the electronegative fluorine atom at the 3β-position in 3β-Fluoro-5β-pregnan-20-one offers a unique opportunity to explore the steric and electronic requirements of the neurosteroid binding site on the GABA-A receptor. This synthetic compound can help clarify how subtle changes in the A-ring of the steroid nucleus dictate whether a compound will enhance or inhibit GABAergic neurotransmission.
Furthermore, understanding the metabolic pathways of neurosteroids is crucial. The synthesis of pregnanolone from progesterone (B1679170) involves the enzyme 5β-reductase, which creates the 5β-dihydroprogesterone precursor. nih.gov Subsequently, a 3α-hydroxysteroid dehydrogenase (3α-HSD) converts this intermediate to the active neurosteroid pregnanolone. ebi.ac.uk The carbon-fluorine bond at the 3β-position of 3β-Fluoro-5β-pregnan-20-one is highly stable and resistant to enzymatic modification by 3β-HSD. nih.gov This metabolic stability allows researchers to study the intrinsic activities of a 5β-pregnan-20-one steroid without the confounding effects of metabolic conversion at the C3-position, thereby helping to isolate and characterize the function of other enzymes and downstream signaling pathways.
The use of such metabolically stable tools is also critical for mapping the specific neuronal circuits and receptor subtypes influenced by endogenous neurosteroids. Different combinations of GABA-A receptor subunits exhibit varying sensitivities to neurosteroid modulation. nih.govcapes.gov.br By using a compound with a fixed and known structure like 3β-Fluoro-5β-pregnan-20-one, researchers can more accurately determine the pharmacological profile associated with the 5β-pregnane structure and investigate its selectivity for specific receptor isoforms, such as those containing α, β, and δ subunits. nih.govmdpi.com This contributes to a more detailed understanding of how fluctuations in endogenous neurosteroids during conditions like pregnancy or stress can alter brain function and behavior. nih.gov
Table 1: Investigating Neurosteroidogenic Enzymes with 3β-Fluoro-5β-pregnan-20-one
This table outlines key enzymes in the 5β-pregnanolone synthesis pathway and illustrates how a metabolically resistant analogue like 3β-Fluoro-5β-pregnan-20-one can serve as a research tool to elucidate their function.
| Enzyme | Endogenous Function | Research Application of 3β-Fluoro-5β-pregnan-20-one |
| 5β-Reductase | Converts progesterone to 5β-dihydroprogesterone, the precursor to pregnanolone. nih.gov | As a downstream product, it can be used to study the physiological effects that are independent of 5β-reductase activity, helping to isolate the roles of subsequent pathway components. |
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Catalyzes the conversion of 5β-dihydroprogesterone to the biologically active 3α-hydroxy-5β-pregnan-20-one (pregnanolone). ebi.ac.uk | The compound's resistance to this enzyme allows for the study of the effects of the pregnan-20-one (B1211859) backbone without conversion, helping to define the necessity of the 3α-hydroxy group for specific biological actions. |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Involved in the synthesis of progesterone from pregnenolone (B344588) and can interconvert 3β-hydroxy and 3-keto steroids. nih.gov | By being resistant to oxidation by 3β-HSD, it serves as a stable probe to investigate receptor interactions without metabolic breakdown at the C3 position. |
Future Directions and Emerging Research Avenues for Fluorinated Pregnanes
Innovations in Stereoselective and Sustainable Synthetic Methodologies
The precise three-dimensional arrangement of atoms is critical to the biological activity of steroid hormones. For fluorinated pregnanes, the stereochemistry of the fluorine atom can dramatically influence receptor binding and functional activity. Therefore, the development of highly stereoselective synthetic methods is paramount.
Future innovations are expected to focus on several key areas:
Asymmetric Fluorination: The development of novel chiral fluorinating reagents and catalytic methods will be crucial for the enantioselective and diastereoselective synthesis of fluorinated pregnanes. This includes the use of transition-metal catalysts and organocatalysts to control the stereochemical outcome of the fluorination reaction.
Late-Stage Fluorination: Introducing fluorine at a late stage in the synthetic sequence is highly desirable as it allows for the diversification of complex steroid molecules. Research into regioselective and stereoselective C-H fluorination techniques will be instrumental in achieving this goal.
Sustainable Synthesis: Green chemistry principles are increasingly being applied to steroid synthesis. Future methodologies will likely focus on reducing the environmental impact through the use of less hazardous reagents, more efficient catalytic systems, and the implementation of flow chemistry processes. uaeu.ac.ae Biocatalysis, employing enzymes to perform specific transformations, also presents a promising avenue for the sustainable production of fluorinated pregnanes. uaeu.ac.ae
Advanced Computational Chemistry and Molecular Dynamics Simulations for Receptor Interactions
Computational modeling has become an indispensable tool in drug discovery, and its application to fluorinated pregnanes is set to expand significantly. These in silico approaches provide invaluable insights into how these molecules interact with their biological targets at an atomic level.
Key areas of advancement will include:
Predictive Binding Models: The development of more accurate and predictive computational models for the interaction of fluorinated pregnanes with their receptors, such as the GABA-A receptor, is a major goal. This involves the use of quantum mechanics/molecular mechanics (QM/MM) methods to accurately model the electronic effects of the fluorine atom on ligand-receptor interactions.
Molecular Dynamics Simulations: Large-scale molecular dynamics (MD) simulations can be used to study the dynamic behavior of fluorinated pregnanes in the receptor binding pocket. nih.gov These simulations can reveal how fluorine substitution affects the conformational flexibility of the ligand and the receptor, as well as the stability of the ligand-receptor complex. nih.gov
Understanding Structure-Activity Relationships (SAR): By combining computational predictions with experimental data, researchers can develop a deeper understanding of the SAR of fluorinated pregnanes. This knowledge will guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While the GABA-A receptor is a well-established target for many neuroactive pregnane (B1235032) steroids, the introduction of fluorine may alter their target profile. Future research will likely uncover novel biological targets and mechanisms of action for fluorinated pregnanes.
Promising avenues of exploration include:
Screening against Diverse Target Panels: High-throughput screening of fluorinated pregnane libraries against a wide range of biological targets, including other ion channels, G-protein coupled receptors (GPCRs), and enzymes, could reveal unexpected activities. biorxiv.org Recent in silico analyses of neurosteroid analogues have suggested potential interactions with targets such as androgen receptors and various neurotransmitter receptors beyond GABA-A. biorxiv.org
Investigating Non-Genomic and Genomic Pathways: The influence of fluorination on both rapid, non-genomic actions at membrane receptors and slower, genomic effects mediated by nuclear receptors warrants further investigation. For instance, the introduction of a 9-alpha-fluoro group has been shown to significantly enhance the growth-inhibitory activity of certain corticosteroids. nih.govresearchgate.net
Elucidating Mechanisms of Action: For any newly identified targets, detailed mechanistic studies will be necessary to understand how fluorinated pregnanes modulate their activity. This will involve a combination of electrophysiological, biochemical, and cell-based assays. The study of related compounds, such as sulfated pregnanolone (B1679072) derivatives, has shown that subtle structural changes can lead to distinct modulatory effects on receptor desensitization, highlighting the importance of detailed mechanistic investigation. nih.gov
Interdisciplinary Research at the Interface of Synthetic Chemistry, Neuroscience, and Structural Biology
The successful development of novel fluorinated pregnane-based therapeutics will require a highly integrated and interdisciplinary approach. The synergy between different scientific disciplines will be essential to bridge the gap from molecular design to clinical application.
Future research will be characterized by:
Iterative Design-Synthesize-Test-Model Cycles: A close collaboration between synthetic chemists, who will design and create new fluorinated pregnanes, and neuroscientists, who will evaluate their biological activity, will be crucial. Computational chemists will play a key role in this cycle by providing predictive models to guide the design of new compounds.
Structural Biology of Fluorinated Ligand-Receptor Complexes: Determining the high-resolution three-dimensional structures of fluorinated pregnanes bound to their receptors using techniques like X-ray crystallography and cryo-electron microscopy will provide the ultimate understanding of their binding modes. This structural information will be invaluable for the rational design of next-generation therapeutics.
Translational Research: A concerted effort will be needed to translate promising preclinical findings into clinical applications. This will involve studies to assess the pharmacokinetic and pharmacodynamic properties of new fluorinated pregnanes, as well as their efficacy and safety in relevant animal models of neurological and psychiatric disorders. The development of fluorinated steroids as imaging agents for positron emission tomography (PET) also represents a significant area of translational research. uaeu.ac.aenih.gov
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3β-Fluoro-5β-pregnan-20-one, and how can stereochemical outcomes be optimized?
- Methodological Answer : The synthesis requires precise control over stereochemistry at the 3β and 5β positions. Fluorination at C3 must avoid epimerization, which can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Characterization via H/F-NMR and X-ray crystallography is critical to confirm stereochemical purity. Comparative analysis with derivatives like 3α-hydroxy-5β-pregnan-20-one ( ) can validate synthetic routes.
| Key Parameters for Synthesis | Values/Techniques |
|---|---|
| Fluorination agent stability | DAST (anhydrous, -78°C) |
| Stereochemical validation | X-ray crystallography, NOESY NMR |
| Yield optimization | Stepwise purification via column chromatography |
Q. How can researchers characterize the physicochemical properties of 3β-Fluoro-5β-pregnan-20-one for experimental reproducibility?
- Methodological Answer : Measure logP (4.595) and PSA (37.3 Ų) to predict solubility and membrane permeability . Use HPLC (C18 column, acetonitrile/water gradient) to assess purity. Stability studies under recommended storage conditions (e.g., inert atmosphere, -20°C) are essential to prevent degradation, as outlined in the Certificate of Analysis .
Q. What analytical techniques are recommended to distinguish 3β-Fluoro-5β-pregnan-20-one from structurally similar pregnane derivatives?
- Methodological Answer : Combine mass spectrometry (HRMS for molecular ion [M+H]⁺) with F-NMR to confirm fluorination. Compare retention times in HPLC against reference standards like 5β-pregnan-3β-ol-20-one ( ) or 3β,17α-dihydroxy derivatives ( ).
Advanced Research Questions
Q. How can conflicting data on the neurosteroid activity of 3β-Fluoro-5β-pregnan-20-one be resolved?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. For example:
-
Population : Neuronal cell lines vs. in vivo models (e.g., rodent neurosteroid assays).
-
Intervention : Dose-response curves (0.1–100 µM) to assess GABA receptor modulation.
-
Comparison : Benchmark against allopregnanolone (5α-pregnan-3α-ol-20-one).
-
Outcome : Electrophysiological patch-clamp data vs. behavioral assays .
- Data Contradiction Analysis : Discrepancies may arise from differential metabolism in vitro vs. in vivo. Perform LC-MS/MS to quantify metabolites and validate target engagement .
Q. What ethical considerations apply when studying 3β-Fluoro-5β-pregnan-20-one in pregnant animal models?
- Methodological Answer : Follow the PICOT framework to ensure ethical rigor:
- Population : Pregnant rodents (gestational stage specified).
- Intervention : Administer compound at teratogenicity threshold doses.
- Comparison : Control groups with vehicle or progesterone analogs.
- Outcome : Fetal viability, placental histopathology.
- Time : Longitudinal tracking post-partum .
- Ethical Compliance : Obtain approval from institutional animal care committees. Include paternal consent protocols if cross-species extrapolation is intended .
Q. How can researchers address gaps in structure-activity relationships (SAR) for fluorinated pregnane derivatives?
- Methodological Answer :
-
Step 1 : Synthesize analogs (e.g., 3β-Fluoro-5α-pregnan-20-one) and compare binding affinities using molecular docking (PDB: GABA receptor).
-
Step 3 : Apply the PEO framework (Population, Exposure, Outcome) to prioritize analogs with optimal bioavailability and CNS penetration .
SAR Parameters Techniques Fluorine position impact Molecular dynamics simulations Hydrophobicity vs. activity QSAR modeling Metabolic stability Hepatocyte incubation + LC-MS
Methodological Frameworks for Rigorous Research
- FINER Criteria : Ensure questions are Feasible (e.g., synthetic accessibility), Interesting (novel neurosteroid mechanisms), Novel (unexplored fluorination effects), Ethical (non-commercial, ), and Relevant (therapeutic potential for CNS disorders) .
- PICOT : Use for in vivo studies to define clear endpoints and comparators .
- Data Triangulation : Combine computational, in vitro, and in vivo data to resolve contradictions ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
